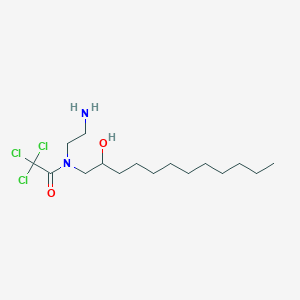
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide is a synthetic organic compound characterized by the presence of an aminoethyl group, a trichloroacetamide moiety, and a hydroxydodecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide typically involves the reaction of 2-aminoethanol with 2,2,2-trichloroacetyl chloride, followed by the introduction of a hydroxydodecyl group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trichloroacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted acetamides.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide
- N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide
Uniqueness
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide is unique due to the presence of the trichloroacetamide moiety, which imparts distinct chemical properties and reactivity compared to its dichloro and monochloro counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
62881-11-2 |
|---|---|
Fórmula molecular |
C16H31Cl3N2O2 |
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C16H31Cl3N2O2/c1-2-3-4-5-6-7-8-9-10-14(22)13-21(12-11-20)15(23)16(17,18)19/h14,22H,2-13,20H2,1H3 |
Clave InChI |
GOXIWZRYDRUUFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CN(CCN)C(=O)C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















